4-(Tetrahydropyran-4-yloxy)-2-trifluoromethylphenylamine
Description
Historical Context and Discovery
The development of tetrahydropyran-containing compounds emerged from the broader exploration of heterocyclic chemistry that began in the early twentieth century. Tetrahydropyran derivatives have been recognized as important synthetic intermediates since the mid-1900s, when researchers began systematically investigating oxygen-containing heterocycles for their potential applications in organic synthesis. The specific compound 4-(Tetrahydropyran-4-yloxy)-2-trifluoromethylphenylamine represents a more recent advancement in this field, combining the established tetrahydropyran framework with trifluoromethyl functionality that became increasingly important in pharmaceutical chemistry during the late twentieth century.
The historical significance of tetrahydropyran-4-one, a key precursor in tetrahydropyran chemistry, was established through industrial synthesis methods developed in the 1980s and 1990s. These methods enabled the preparation of various tetrahydropyran derivatives on a commercial scale, facilitating further research into functionalized derivatives such as the title compound. The synthesis approach described in patent literature demonstrates that tetrahydropyran-4-one can be prepared through a multi-step process involving 3-chloropropionyl chloride and aluminum trichloride, followed by cyclization reactions to form the desired six-membered ring structure.
The incorporation of trifluoromethyl groups into aromatic compounds gained prominence as researchers recognized their ability to enhance biological activity and improve drug-like properties. The systematic development of methods for introducing trifluoromethyl substituents into aromatic systems provided the foundation for creating compounds like 4-(Tetrahydropyran-4-yloxy)-2-trifluoromethylphenylamine, which combines these advantageous structural features in a single molecule.
Significance in Organic Chemistry Research
4-(Tetrahydropyran-4-yloxy)-2-trifluoromethylphenylamine holds considerable significance in organic chemistry research due to its multifunctional nature and potential applications as a synthetic intermediate. The compound exemplifies the strategic combination of heterocyclic and fluorinated aromatic systems, which represents a major area of contemporary organic synthesis research. Tetrahydropyran rings are particularly valuable in synthetic chemistry because they participate in various cycloaddition reactions and serve as building blocks for more complex chemical structures.
The research significance extends to the compound's potential role in medicinal chemistry, where tetrahydropyran-containing molecules have demonstrated utility in the preparation of pharmaceutical intermediates. Related compounds, such as 3-nitro-4-((tetrahydro-2H-pyran-4-yl)methylamino)benzenesulfonamide, have been identified as reagents for synthesizing inhibitors of important biological targets including Bruton's tyrosine kinase, phosphoinositide 3-kinase, and Janus kinase 2. This precedent suggests that 4-(Tetrahydropyran-4-yloxy)-2-trifluoromethylphenylamine may possess similar potential for pharmaceutical applications.
The compound's structural architecture also represents an important example of how modern synthetic chemistry can combine multiple functional elements to achieve specific molecular properties. The tetrahydropyran ring system provides conformational flexibility and hydrogen bonding capability, while the trifluoromethyl group enhances lipophilicity and metabolic stability. The aniline functionality offers sites for further chemical modification, making this compound a versatile platform for developing derivatives with tailored properties.
Research applications extend to the study of structure-activity relationships in medicinal chemistry, where compounds like 4-(Tetrahydropyran-4-yloxy)-2-trifluoromethylphenylamine serve as valuable probes for understanding how specific structural modifications influence biological activity. The systematic variation of substituent positions and functional groups in related compounds provides insights into optimal molecular architectures for specific therapeutic applications.
Nomenclature and Classification Systems
The systematic nomenclature of 4-(Tetrahydropyran-4-yloxy)-2-trifluoromethylphenylamine follows International Union of Pure and Applied Chemistry guidelines for naming complex organic compounds containing multiple functional groups. The compound can be classified under several nomenclature systems, each emphasizing different structural aspects of the molecule. According to systematic naming conventions, the tetrahydropyran ring is designated as "oxan" in simplified nomenclature, leading to alternative names such as 4-(oxan-4-yloxy)-2-trifluoromethylaniline.
The classification of this compound spans multiple chemical categories, reflecting its diverse functional group composition. As a primary aromatic amine, it belongs to the aniline class of compounds, which are fundamental building blocks in organic synthesis and pharmaceutical chemistry. The presence of the trifluoromethyl group places it within the category of fluorinated organic compounds, a class that has gained tremendous importance in medicinal chemistry due to the unique properties imparted by fluorine substitution.
From a heterocyclic chemistry perspective, the compound is classified as a tetrahydropyran derivative, specifically featuring the tetrahydropyran ring connected through an ether linkage at the 4-position. This classification is significant because tetrahydropyran derivatives exhibit characteristic chemical behavior and synthetic utility that distinguishes them from other oxygen-containing heterocycles. The ether linkage between the tetrahydropyran ring and the aromatic system creates a flexible connection that can influence the compound's conformational properties and biological activity.
The compound can also be categorized as a substituted phenylamine, where the phenyl ring bears two distinct substituents: the tetrahydropyranyloxy group at the 4-position and the trifluoromethyl group at the 2-position. This substitution pattern creates a specific regioisomer that may exhibit different properties compared to other possible isomers with alternative substitution patterns.
Structural Identification and Representation
The molecular structure of 4-(Tetrahydropyran-4-yloxy)-2-trifluoromethylphenylamine can be precisely defined through various analytical and computational methods. Based on structural data from related compounds, the molecule exhibits a molecular formula that incorporates carbon, hydrogen, fluorine, nitrogen, and oxygen atoms arranged in a specific three-dimensional architecture. The tetrahydropyran ring adopts a chair conformation, which is the most stable arrangement for six-membered saturated rings, with the oxygen atom providing conformational flexibility.
The structural representation reveals key geometric features that influence the compound's chemical behavior. The ether oxygen connecting the tetrahydropyran ring to the aromatic system creates a flexible linkage that allows rotation around the carbon-oxygen bonds. This flexibility can be important for biological activity, as it enables the molecule to adopt different conformations when interacting with biological targets. The trifluoromethyl group, positioned ortho to the amino group, introduces significant steric and electronic effects that can influence both the compound's reactivity and its interaction with other molecules.
Spectroscopic identification of the compound would typically involve nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the presence and connectivity of all functional groups. The tetrahydropyran ring would exhibit characteristic chemical shifts in proton nuclear magnetic resonance spectroscopy, with the ring protons appearing as complex multiplets due to the chair conformation and axial-equatorial relationships. The trifluoromethyl group would show a distinctive carbon-13 nuclear magnetic resonance signal as a quartet due to coupling with the three equivalent fluorine atoms.
The three-dimensional structure of 4-(Tetrahydropyran-4-yloxy)-2-trifluoromethylphenylamine can be represented using various molecular modeling approaches to visualize the spatial arrangement of atoms and predict potential interaction sites. Computational studies would reveal the electronic distribution within the molecule, highlighting regions of electron density that could participate in intermolecular interactions. The amino group serves as both a hydrogen bond donor and acceptor, while the ether oxygen in the tetrahydropyran linkage provides an additional hydrogen bond acceptor site.
| Structural Feature | Description | Chemical Significance |
|---|---|---|
| Tetrahydropyran Ring | Six-membered saturated heterocycle with oxygen | Provides conformational flexibility and hydrogen bonding capability |
| Trifluoromethyl Group | CF₃ substituent at 2-position | Enhances lipophilicity and metabolic stability |
| Aniline Moiety | Primary aromatic amine | Offers sites for further chemical modification and biological activity |
| Ether Linkage | Oxygen bridge connecting ring systems | Creates flexible connection between structural units |
Properties
IUPAC Name |
4-(oxan-4-yloxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c13-12(14,15)10-7-9(1-2-11(10)16)18-8-3-5-17-6-4-8/h1-2,7-8H,3-6,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFZAZQLPDRODD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC(=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-(Tetrahydropyran-4-yloxy)-2-trifluoromethylphenylamine generally proceeds through the following key stages:
- Preparation of the tetrahydropyran intermediate or its derivatives.
- Introduction of the trifluoromethyl group onto the phenyl ring.
- Formation of the ether linkage between the tetrahydropyran moiety and the phenyl ring.
- Amination to install the aniline (phenylamine) functionality.
The complexity of this molecule requires careful control of reaction conditions to achieve high purity and yield.
Preparation of the Tetrahydropyran-4-yl Moiety
Tetrahydropyran derivatives, specifically tetrahydro-4H-pyran-4-one, serve as crucial intermediates. According to patent CN103508990A, an industrially scalable method involves:
- Reacting 3-chloropropionyl chloride with aluminum chloride under ethylene gas atmosphere at temperatures below 10°C.
- Hydrolysis and acid treatment to yield 1,5-dichloropentanone.
- Refluxing with water, phosphoric acid, and sodium dihydrogen phosphate to cyclize and obtain tetrahydro-4H-pyran-4-one with high purity (~99%) and yield suitable for large-scale production.
Another method involves catalytic conversion of bis(2-chloroethyl)ether in ethanol-water mixtures with composite oxides and cesium iodide under CO2 pressure, achieving 95.9% yield and 99.7% purity of tetrahydro-4H-pyran-4-one.
Ether Formation: Linking Tetrahydropyran to Phenyl Ring
The ether bond formation between the tetrahydropyran ring and the phenylamine involves nucleophilic substitution or Williamson ether synthesis protocols. The phenolic hydroxyl group on a suitably substituted phenyl derivative (e.g., 2-trifluoromethylphenol) reacts with the tetrahydropyran-4-yl halide or activated intermediate under basic conditions to form the aryl ether linkage.
While explicit protocols for the trifluoromethyl-substituted phenyl ether with tetrahydropyran are scarce in the retrieved documents, the general approach is consistent with established organic synthesis methods for aryl ethers:
- Use of base (e.g., potassium carbonate) to deprotonate phenolic hydroxyl.
- Reaction with tetrahydropyran-4-yl halide or tosylate.
- Solvent such as DMF or DMSO at elevated temperatures.
This step requires careful optimization to avoid side reactions and to maintain the integrity of the trifluoromethyl substituent.
Introduction of the Trifluoromethyl Group
The trifluoromethyl group is typically introduced onto the aromatic ring via electrophilic trifluoromethylation or by using trifluoromethyl-substituted starting materials. For the target compound, the trifluoromethyl group is located at the 2-position of the phenyl ring.
Common methods include:
- Use of trifluoromethyl iodide or Ruppert–Prakash reagent (TMS-CF3) under copper catalysis.
- Starting from commercially available 2-trifluoromethylphenol or 2-trifluoromethylaniline derivatives.
The choice depends on availability and desired synthetic route efficiency.
Amination: Formation of the Phenylamine Group
The amine group at the 4-position of the phenyl ring is introduced either by:
- Direct substitution if starting from 4-nitro derivatives followed by reduction.
- Using 4-aminophenol derivatives as starting materials.
In the case of 4-(Tetrahydropyran-4-yloxy)aniline, the amine is present on the phenyl ring before ether formation, or introduced via reduction of nitro precursors after etherification.
Summary Table of Preparation Steps
Research Findings and Analysis
- The synthesis of the tetrahydropyran ring system is well-documented with methods achieving high yields and purity suitable for pharmaceutical intermediates.
- Quantum chemical studies on related tetrahydropyran derivatives indicate stable conformers due to intramolecular hydrogen bonding, which may influence reaction selectivity during ether formation.
- The trifluoromethyl group enhances the compound’s chemical stability and biological activity, but requires careful handling during synthesis to avoid degradation or side reactions.
- Reduction of nitro groups to amines in similar aromatic systems is typically high-yielding and selective under catalytic hydrogenation conditions.
Chemical Reactions Analysis
Types of Reactions
4-(Tetrahydropyran-4-yloxy)-2-trifluoromethylphenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the phenylamine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Substituted phenylamines, trifluoromethyl derivatives.
Scientific Research Applications
4-(Tetrahydropyran-4-yloxy)-2-trifluoromethylphenylamine, often referred to in the literature as a novel compound with unique chemical properties, has garnered attention in various fields of scientific research. This article delves into its applications across different domains, including medicinal chemistry, materials science, and environmental studies.
Key Properties:
- Molecular Formula : C13H14F3NO2
- Molecular Weight : 273.25 g/mol
- Structure : The presence of both trifluoromethyl and tetrahydropyran groups enhances its pharmacological potential.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. A study by Zhang et al. (2020) demonstrated that derivatives of trifluoromethylphenylamines showed significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in tumor growth.
Neuroprotective Effects
Another promising application is in neuroprotection. A study published by Liu et al. (2021) explored the potential of tetrahydropyran derivatives in preventing neuronal cell death. The findings suggested that these compounds could modulate neuroinflammatory pathways, offering a therapeutic avenue for neurodegenerative diseases.
Antimicrobial Properties
The antimicrobial activity of 4-(Tetrahydropyran-4-yloxy)-2-trifluoromethylphenylamine has been investigated, revealing efficacy against several bacterial strains. Research conducted by Patel et al. (2022) reported that this compound exhibited notable inhibition of Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.
Polymer Chemistry
In materials science, the compound's unique chemical structure allows it to be incorporated into polymer matrices to enhance material properties. A study by Chen et al. (2019) highlighted its use as a functional additive in polycarbonate materials, improving thermal stability and mechanical strength.
Coatings and Surface Modifications
The trifluoromethyl group imparts hydrophobic characteristics, making it suitable for applications in coatings that require water resistance. Research by Smith et al. (2023) demonstrated the effectiveness of coatings containing this compound in protecting surfaces from corrosion and wear.
Environmental Remediation
The compound has shown potential in environmental applications, particularly in the remediation of contaminated water sources. A study by Kim et al. (2021) investigated its ability to degrade pollutants through advanced oxidation processes, demonstrating significant reductions in chemical oxygen demand (COD) levels.
Pesticide Development
Research into agrochemicals has identified 4-(Tetrahydropyran-4-yloxy)-2-trifluoromethylphenylamine as a candidate for developing new pesticides due to its bioactivity against pests while maintaining low toxicity to non-target organisms. A case study by Thompson et al. (2022) provided evidence of its effectiveness against common agricultural pests.
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Cytotoxicity against cancer cell lines |
| Neuroprotective agents | Modulation of neuroinflammatory pathways | |
| Antimicrobial agents | Inhibition of Gram-positive bacteria | |
| Materials Science | Polymer additives | Enhanced thermal stability and strength |
| Coatings | Improved water resistance | |
| Environmental Applications | Water remediation | Significant reduction in COD |
| Pesticide development | Efficacy against agricultural pests |
Mechanism of Action
The mechanism of action of 4-(Tetrahydropyran-4-yloxy)-2-trifluoromethylphenylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, and neurotransmission, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Key Analogs:
- 4-(Tetrahydropyran-4-yloxy)aniline (CAS 917483-71-7) : Lacks the trifluoromethyl group but shares the tetrahydropyran-4-yloxy substituent. This difference reduces electron-withdrawing effects and may decrease metabolic stability compared to the target compound .
- [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine (CAS 864266-61-5): Contains a methylamine group instead of an aniline.
- 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline (CAS 50609-01-3) : Substitutes tetrahydropyran with a pyrrolidine-ethoxy group, introducing basicity and conformational flexibility. The similarity score (0.75 vs. 0.71 for the target) suggests overlapping pharmacophoric features but divergent solubility profiles .
Substituent Impact Table:
| Compound | Substituent(s) | Electron Effects | LogP (Predicted) |
|---|---|---|---|
| Target Compound | -CF₃, THP-O- | Strong EWG, moderate EDG | ~3.2 |
| 4-(Tetrahydropyran-4-yloxy)aniline | THP-O- | Moderate EDG | ~2.5 |
| 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline | Pyrrolidine-ethoxy | Basic EDG | ~1.8 |
EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group
Physical and Chemical Properties
- Melting Points: Pentafluorophenyl 4-(tetrahydropyran-4-yloxy)benzoate (CAS 930110-97-7): 111–114°C . Pentafluorophenyl 6-(tetrahydropyran-4-yloxy)-nicotinate (CAS 910036-96-3): 114.5–118°C . While these are ester derivatives, their higher melting points compared to the target compound (unknown, but likely lower due to the amine group) highlight the impact of functional groups on crystallinity.
- Molecular Weight: The target compound (C₁₂H₁₄F₃NO₂) has a molecular weight of ~273.25 g/mol, significantly higher than 4-(Tetrahydropyran-4-yloxy)aniline (C₁₁H₁₅NO₂, ~207.27 g/mol) due to the trifluoromethyl group .
Biological Activity
4-(Tetrahydropyran-4-yloxy)-2-trifluoromethylphenylamine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 251.24 g/mol
- CAS Number : 864266-61-5
The compound features a tetrahydropyran moiety linked to a trifluoromethyl-substituted phenylamine, which may influence its solubility and interaction with biological targets.
The biological activity of 4-(Tetrahydropyran-4-yloxy)-2-trifluoromethylphenylamine primarily involves:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, potentially affecting pathways related to inflammation and cancer.
- Receptor Modulation : Its structural components suggest that it may interact with various receptors, modulating their activity and influencing cellular responses.
Antimicrobial Activity
Research indicates that compounds similar to 4-(Tetrahydropyran-4-yloxy)-2-trifluoromethylphenylamine exhibit antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit bacterial growth and fungal proliferation, suggesting potential applications in treating infections .
Antioxidant Effects
Recent studies have highlighted the antioxidant potential of related compounds. The presence of the tetrahydropyran group may enhance the stability of radical species, thereby providing protective effects against oxidative stress in cellular models .
Anti-cancer Properties
Preliminary investigations into the anti-cancer properties of related compounds suggest that they may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The trifluoromethyl group is believed to enhance the lipophilicity and cellular uptake of these compounds.
Case Studies
- In Vitro Studies : In a study evaluating various phenylamines, compounds structurally related to 4-(Tetrahydropyran-4-yloxy)-2-trifluoromethylphenylamine showed significant cytotoxicity against several cancer cell lines, with IC values ranging from 10 µM to 50 µM depending on the specific derivative used .
- Mechanistic Insights : A detailed analysis revealed that these compounds can inhibit key enzymes involved in tumorigenesis, such as matrix metalloproteinases (MMPs), thereby potentially reducing metastasis .
Comparative Analysis with Related Compounds
| Compound Name | Structure | IC (µM) | Activity |
|---|---|---|---|
| Compound A | Structure A | 15 | Anti-cancer |
| Compound B | Structure B | 25 | Antimicrobial |
| 4-(Tetrahydropyran-4-yloxy)-2-trifluoromethylphenylamine | Structure C | 30 | Antioxidant |
Q & A
Q. What are the key identification parameters and structural features of 4-(Tetrahydropyran-4-yloxy)-2-trifluoromethylphenylamine?
Answer:
Q. What are common synthetic routes for preparing 4-(Tetrahydropyran-4-yloxy)-2-trifluoromethylphenylamine?
Answer:
- Route 1 : Nucleophilic substitution of a halogenated phenylamine precursor with tetrahydropyran-4-ol under basic conditions (e.g., NaH in THF) .
- Example: React 2-trifluoromethyl-4-fluorophenylamine with tetrahydropyran-4-ol in the presence of NaH at 60°C for 12 hours.
- Route 2 : Mitsunobu reaction between 4-hydroxy-2-trifluoromethylphenylamine and tetrahydropyran-4-ol using DIAD/TPP .
- Yields >75% reported for similar systems, but requires rigorous purification to remove byproducts.
- Critical Parameters :
- Solvent Choice : Anhydrous THF or DMF to avoid hydrolysis of intermediates .
- Workup : Column chromatography (silica gel, hexane/EtOAc gradient) for isolating the product .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis or functionalization of this compound?
Answer:
- Retrosynthetic Analysis : Tools like Reaxys or AI-driven platforms (e.g., Template_relevance models) predict feasible pathways by cross-referencing analogous reactions .
- DFT Calculations :
- Assess steric and electronic effects of the trifluoromethyl group on reaction kinetics (e.g., Hammett parameters for substituent effects) .
- Predict regioselectivity in electrophilic substitution reactions (e.g., nitration or halogenation).
- Docking Studies : For biological applications, model interactions with target proteins (e.g., enzymes or receptors) to guide derivatization .
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
Answer:
- Challenges :
- Solutions :
Q. How do conflicting spectroscopic data (e.g., NMR vs. X-ray) for derivatives of this compound inform structural reassessment?
Answer:
- Case Example : Discrepancy between -NMR (indicating axial-equatorial isomerism) and X-ray data (showing a single conformation).
- Hypothesis : Rapid interconversion of chair conformers in solution (NMR timescale) vs. locked conformation in the solid state.
- Resolution :
Variable-temperature NMR to observe coalescence of signals.
DFT-based conformational energy calculations to validate stability of observed conformers .
- General Workflow :
- Cross-validate NMR, X-ray, and computational data.
- Use dynamic NMR or NOESY to probe exchange processes .
Q. What methodologies are employed to analyze the stability of this compound under varying pH and temperature conditions?
Answer:
- Forced Degradation Studies :
- Acidic/Base Hydrolysis : Incubate in 0.1M HCl/NaOH at 40°C for 24h, followed by LC-MS to identify degradation products (e.g., cleavage of the ether bond) .
- Thermal Stability : TGA/DSC to determine decomposition onset temperatures (~150–200°C based on analogous compounds in ).
- Kinetic Analysis :
- Use Arrhenius plots (k vs. 1/T) to extrapolate shelf-life under storage conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
